Virosine B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Securinega alkaloids, including compounds related to Virosine B, showcases advanced organic synthesis techniques. For example, the asymmetric total synthesis of (+)-Virosaine B has been reported using a convergent approach involving relay ring-closing metathesis reactions and 1,3-dipolar cycloaddition reactions, highlighting a concise and efficient pathway to these complex molecules (Hao Wei et al., 2013).

Molecular Structure Analysis

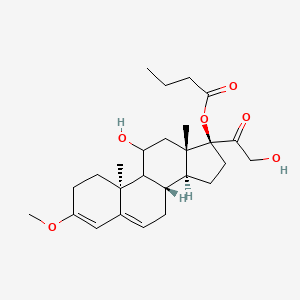

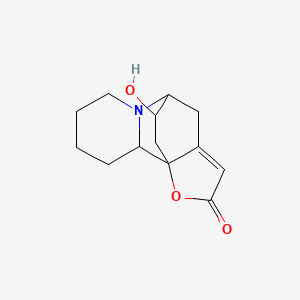

The molecular structure of Virosine B and related Securinega alkaloids is characterized by a polycyclic framework, often including an azabicyclo[2.2.2]octane core or its variants. This core structure is a common feature among Securinega alkaloids, which is constructed through key synthetic steps such as cyclizations and cycloadditions, demonstrating the complexity and intricacy of these molecules.

Chemical Reactions and Properties

Securinega alkaloids undergo various chemical reactions, including cyclizations, cycloadditions, and ring-closing metathesis, to construct their complex frameworks. For instance, the total synthesis of Virosaine A and related compounds employs intramolecular aza-Michael addition and [1,3]-dipolar cycloaddition to build its complex structure, showcasing the diverse reactivity and synthetic strategies employed in accessing these molecules (Hideki Miyatake-Ondozabal et al., 2013).

科学的研究の応用

Asymmetric Total Synthesis

Virosine B, along with its counterpart Virosine A, has been a subject of interest in synthetic organic chemistry due to its complex molecular structure. Researchers successfully achieved the first synthesis of the tetracyclic alkaloid virosine A, which is structurally related to virosine B, using a series of nucleophilic cyclizations, highlighting the potential for synthetic production and modification of these compounds for various applications (Bélanger et al., 2012).

Virosome-Based Nanovaccines

Virosomes, which are lipidic nanomaterials, have emerged as FDA-approved nanocarriers with significant potential against viral infections. The surface modification of virosomes with critical viral fusion proteins is a cornerstone in vaccine development. This innovative approach has led to the commercialization of several nanovaccine formulations against widespread and life-threatening infections, including efforts to combat the SARS-CoV-2 virus (Asadi & Gholami, 2021).

Biogenetic Hypotheses of Securinega Alkaloids

Securinega alkaloids, which include virosine B, have been synthesized to investigate biogenetic hypotheses. This synthesis not only illuminates the complex nature of these alkaloids but also provides insights into their potential applications in medical and biological fields. The research underscores the significance of these alkaloids in understanding natural product synthesis and their potential biotechnological applications (Wehlauch et al., 2017).

Safety and Hazards

作用機序

Target of Action

Virosine B is a complex molecule with a unique mechanism of action. It’s known that similar compounds often target proteins involved in cellular signaling pathways, particularly those related to immune response and cell growth .

Mode of Action

It’s likely that virosine b interacts with its targets by binding to specific receptor sites, thereby influencing the activity of these proteins . This interaction can lead to changes in cellular processes, potentially altering cell function or triggering specific cellular responses .

Biochemical Pathways

It’s plausible that virosine b could influence various biochemical pathways, given its potential interactions with cellular proteins . These pathways could include those involved in immune response, cell growth, and apoptosis .

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and potential therapeutic effects . In general, factors such as molecular size, polarity, and solubility can influence a compound’s ADME properties .

Result of Action

Based on the potential targets and pathways it may affect, virosine b could potentially influence cellular processes such as immune response, cell growth, and apoptosis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like Virosine B. Factors such as temperature, humidity, and pH can affect the stability and activity of the compound . Additionally, the cellular environment, including the presence of other molecules and cellular conditions, can also influence the compound’s action .

特性

IUPAC Name |

15-hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-10-7-13-8(6-12(16)17-13)5-9(10)14-4-2-1-3-11(13)14/h6,9-11,15H,1-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVHWKXNNRMAUAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(C1)C34CC(C2CC3=CC(=O)O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

15-Hydroxy-13-oxa-7-azatetracyclo[6.5.2.01,10.02,7]pentadec-10-en-12-one | |

Q & A

Q1: What is significant about the recent research on (+)-Virosine B?

A1: Recent research [] achieved the total synthesis of twelve Securinega alkaloids, including (+)-Virosine B. Importantly, this work led to the reassignment of the absolute configuration for (+)-Virosine B. This discovery impacts our understanding of the molecule's structure and potentially its biological activity.

Q2: What are the implications of achieving total synthesis for compounds like (+)-Virosine B?

A2: Developing a total synthesis route for (+)-Virosine B is significant for several reasons []. First, it confirms the molecule's structure and allows for the production of sufficient quantities for further research. This is crucial for exploring its biological activity and potential therapeutic applications. Second, total synthesis allows for the creation of (+)-Virosine B analogs, which could possess improved pharmacological properties. This can contribute to the development of new drugs targeting various diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。